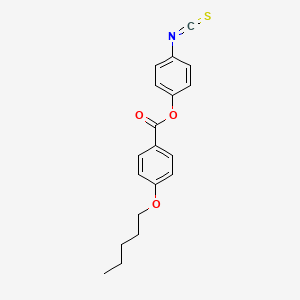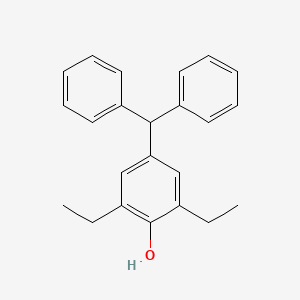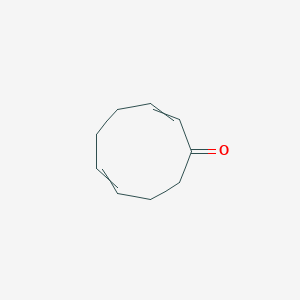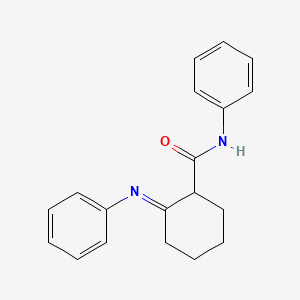
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is a chemical compound with the molecular formula C19H20N2O It is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and two phenyl groups connected by an imino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- typically involves the reaction of cyclohexanecarboxylic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+AnilineDehydrating agentCyclohexanecarboxamide, N-phenyl-2-(phenylimino)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of cyclohexanecarboxamide oxides.
Reduction: Conversion to cyclohexanecarboxamide, N-phenyl-2-(phenylamino)-.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imino group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxamide: Lacks the phenylimino group, resulting in different chemical properties.
N-Phenylcyclohexanecarboxamide: Contains only one phenyl group, leading to distinct reactivity.
N-Phenyl-2-(phenylimino)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is unique due to its dual phenyl groups connected by an imino linkage, which imparts specific chemical and biological properties. This structural feature distinguishes it from other related compounds and contributes to its versatility in various applications.
Eigenschaften
CAS-Nummer |
61077-90-5 |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-phenyl-2-phenyliminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H20N2O/c22-19(21-16-11-5-2-6-12-16)17-13-7-8-14-18(17)20-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
InChI-Schlüssel |
BZSIQURBUKQERM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NC2=CC=CC=C2)C(C1)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

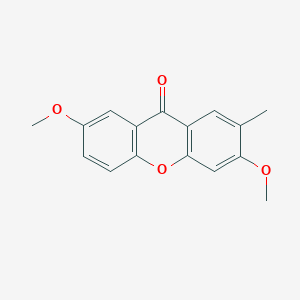

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
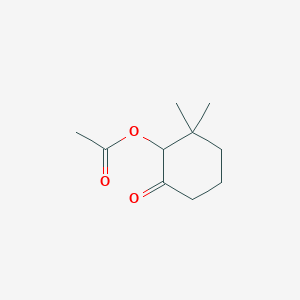



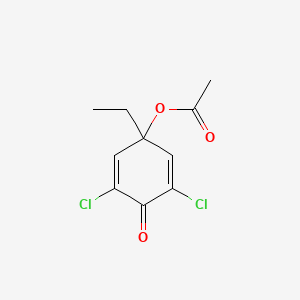
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
